1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a tetrahydrofuran moiety, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multi-step organic synthesisThe final step involves the formation of the carbamate ester linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and carbamate esters, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Piperidine derivatives
Uniqueness
1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H27N3O4/c1-16-7-2-5-11-21(16)27-15-17(13-22(27)28)23(29)26-20-10-4-3-9-19(20)24(30)25-14-18-8-6-12-31-18/h2-5,7,9-11,17-18H,6,8,12-15H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
XJZDGSHNENFXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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